Bruceanic acid C

Beschreibung

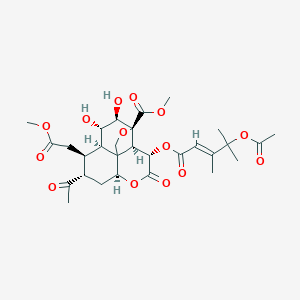

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZFUWABZIZYPL-WOONRUIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O[C@H]1[C@@H]2[C@]3([C@@H]([C@H]([C@H]4C2(CO3)[C@H](C[C@@H]([C@H]4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132587-60-1 | |

| Record name | Bruceanic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132587601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Elucidation, and Structural Characterization of Bruceanic Acid C

Extraction and Isolation Methodologies for Bruceanic Acid C

Chromatographic Purification Approaches

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the purification of Bruceanic acid C from crude plant extracts. For instance, in the isolation of compounds from Brucea javanica roots, a preparative HPLC system was employed for further purification of fractions semanticscholar.org. A specific setup involved a JAI LC–200NEXT preparative HPLC system equipped with a silica (B1680970) column (JAIGEL-SIL, SH-043–15, 150 × 21.2 mm) semanticscholar.org. An isocratic solvent system consisting of dichloromethane (B109758) (DCM) and methanol (B129727) in a 97:3 ratio was utilized for effective separation semanticscholar.org. HPLC is also a standard technique for validating the purity of isolated compounds horizonepublishing.com. The technique allows for the separation of complex mixtures based on differential affinities for the stationary and mobile phases, providing high resolution and reproducibility mdpi.com.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as countercurrent chromatography (CCC), is a liquid-liquid preparative chromatography technique that offers significant advantages in the isolation of natural products like Bruceanic acid C horizonepublishing.comsandlinnotech.com. Unlike traditional chromatography, CPC does not utilize a solid stationary phase, relying instead on two immiscible liquid phases horizonepublishing.comgilson.com. This all-liquid system minimizes irreversible adsorption losses, ensuring nearly 100% sample recovery horizonepublishing.com.

In the isolation of compounds from Brucea javanica, CPC was fitted with a 250 mL column volume rotor and a UV-Vis detector semanticscholar.org. A common solvent system for such isolations consists of hexane:ethyl acetate:methanol:water in a 1:2:1:2 (v/v/v/v) ratio, typically operated in ascending mode semanticscholar.org. The principle of CPC involves maintaining a stationary liquid phase by centrifugal force while the mobile liquid phase is pumped through it, allowing compounds to partition between the two phases based on their partition coefficients gilson.com. This method is particularly beneficial for crude extracts, as it allows for direct application and mild separation conditions, making it an advantageous alternative to techniques that use costly solid packing materials horizonepublishing.comsandlinnotech.com.

Stereochemical Assignment and Absolute Configuration Determination

The stereochemical assignment and determination of the absolute configuration are critical aspects of natural product chemistry, as the three-dimensional arrangement of atoms significantly influences a compound's biological activity. For complex molecules like quassinoids, these determinations often involve advanced spectroscopic and crystallographic methods.

Common techniques employed for absolute configuration determination include X-ray crystallography, which provides direct evidence of the molecular structure in three dimensions. nih.gov Other methods include chemical conversion to derivatives with known chirality, optical rotatory dispersion (ORD), and circular dichroism (CD) spectroscopy, which can reveal information about chiral centers and conformational preferences. nih.gov Additionally, advanced NMR techniques and computational methods, such as quantum-mechanical GIAO calculations, can be used to assign absolute stereochemistry by analyzing chemical shift differences in diastereomeric derivatives. jst.go.jp

While these methods are generally applied to quassinoids, specific details regarding the stereochemical assignment or the determined absolute configuration for Bruceanic acid C were not explicitly provided in the search results. For a related quassinoid, bruceine C, its absolute configuration was established through single-crystal X-ray analysis and supported by its triterpenoid (B12794562) biogenetic origin. nih.gov This suggests that similar rigorous approaches would be necessary for a definitive stereochemical assignment of Bruceanic acid C.

Chemical Synthesis and Derivatization Studies of Bruceanic Acid C

Total Synthesis Approaches to Bruceanic Acid C and its Core Skeleton

The absence of widely reported total synthesis routes for Bruceanic acid C suggests the inherent complexity of its molecular architecture. Quassinoids, as degraded triterpenoids, possess a characteristic C-20 or C-19 skeleton with multiple chiral centers, lactone rings, and various oxygen functionalities (e.g., hydroxyl, carbonyl, ester, methoxyl, and carbomethoxyl groups), which contribute to their challenging synthetic targets. researchgate.net Total synthesis efforts in the broader field of natural products often focus on developing novel synthetic strategies, inventing new technologies, and exploring chemical biology through molecular design and mechanistic studies. rsc.org However, for Bruceanic acid C specifically, research has primarily focused on its isolation and characterization from plants.

Semisynthetic Modifications and Derivatization Strategies

Given the complexity of total synthesis, semisynthetic approaches are crucial for obtaining derivatives of natural products like Bruceanic acid C. These strategies involve chemically modifying the naturally isolated compound to explore new biological activities or improve existing ones. For quassinoids, semisynthetic modifications often target the free hydroxyl groups present in their structures. researchgate.netresearchgate.net

Esterification and Etherification Reactions

Esterification and etherification are common derivatization reactions used to modify hydroxyl groups in complex molecules. For quassinoids, these reactions can alter physicochemical properties and biological activity.

Esterification: This involves the reaction of a hydroxyl group with a carboxylic acid or its derivatives (e.g., acid anhydrides, acyl chlorides) to form an ester. [See general esterification principles in search results 10, 14, 19]. For example, O-acetylated derivatives of bruceines A and C, other quassinoids, have been synthesized to investigate their antitrypanosomal activities. chemfaces.com The process typically involves an acid catalyst (e.g., sulfuric acid) and can be reversible, requiring methods to shift the equilibrium towards product formation, such as using an excess of alcohol or a dehydrating agent. [See general esterification principles in search results 10, 14, 19]. Acylation of brusatol (B1667952) (another quassinoid) with lipidic α-amino acids or acetic acid has also been reported to yield compounds with equivalent antimalarial activity but reduced cytotoxicity. ucl.ac.uk

Etherification: This involves forming an ether linkage from a hydroxyl group. While less frequently detailed for quassinoids than esterification in the provided context, general methods exist, such as the preparation of methoxyethoxymethyl (MEM) ethers or benzyl (B1604629) ethers, which are common protecting group strategies that can be adapted for derivatization. [See general etherification principles in search results 6, 33 from first search]. Cleavage of ethers, often achieved with strong acids, demonstrates the reversibility and synthetic utility of these linkages. [See general etherification principles in search results 33 from first search].

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing chemists to transform one functional group into another to achieve desired molecular structures and properties. [See general FGI principles in search results 20, 22, 24, 31 from first search]. For a complex compound like Bruceanic acid C, with its array of oxygen-containing functional groups (hydroxyls, carbonyls, esters), various FGIs could be envisioned:

Oxidation/Reduction: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids, while carbonyls can be reduced to alcohols. [See general FGI principles in search results 20, 26 from first search].

Hydrolysis/Transesterification: Ester groups can be hydrolyzed to carboxylic acids and alcohols, or transesterified to new esters. [See general FGI principles in search results 16, 19 from first search].

These interconversions are critical for fine-tuning the structure of Bruceanic acid C and its derivatives to optimize their biological profiles.

Design and Synthesis of Novel Bruceanic Acid C Analogs

The design and synthesis of novel analogs of natural products like Bruceanic acid C are driven by the desire to improve potency, selectivity, and pharmacokinetic properties. For quassinoids, this often involves modifying existing structures to explore the impact of specific functional groups on biological activity.

While specific novel analogs of Bruceanic acid C are not extensively detailed in the provided search results, the general approach for quassinoids involves:

Modification of hydroxyl groups: As highlighted in semisynthesis, esterification and etherification are common ways to introduce new substituents or alter polarity. researchgate.netresearchgate.net

Alterations to the core skeleton: For other quassinoids like bruceantin (B1667948), strategies have been developed for the design of A/B-ring analogs, incorporating functionalized A-rings and C-15 ester moieties. chemfaces.com This indicates that strategic modifications to different parts of the quassinoid scaffold are explored.

Introduction of new functionalities: The aim is to create derivatives with enhanced activities, for instance, by modifying free hydroxyl groups to introduce new chemical handles for further derivatization or conjugation. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Bruceanic Acid C and its Derivatives

SAR investigations are crucial for understanding which parts of a molecule are responsible for its biological activity. For quassinoids, including Bruceanic acid C, these studies aim to identify key pharmacophores and guide the rational design of more effective compounds.

Elucidating Key Pharmacophores for Biological Activity

Bruceanic acid C, along with Bruceanic acids B and D, has been isolated from Brucea antidysenterica, a plant known for its quassinoid content and associated biological activities. prota4u.orgthegoodscentscompany.comalmanaqueacoriano.comresearchgate.netresearchgate.net While specific detailed SAR data for Bruceanic acid C itself is not extensively provided, general SAR principles for related quassinoids offer insights:

α,β-Unsaturated Ketol Group: For quassinoids like bruceantin, the presence of an α,β-unsaturated ketol group at positions 1 and 2 has been identified as crucial for antineoplastic activity in systems like the murine lymphocytic leukemia P-388.

Free Hydroxyl Groups: Studies on bruceines A and C indicate that free hydroxyl groups at positions C-3, C-11, and C-12 are essential for antitrypanosomal activity. Notably, the hydroxyl groups at C-11 and C-12 appear to be more critical for activity than the enolic hydroxyl group at C-3. chemfaces.com Conversely, the free hydroxyl group at C-4' of bruceine C did not significantly affect its activity. chemfaces.com

A-ring Diosphenol Moiety and C-15 Side Chain: The presence of a diosphenol moiety in ring A and the nature of the C-15 side chain have also been suggested as important for the antitrypanosomal activities of certain quassinoids. chemfaces.com

Methyl Substitution: In some quassinoids, methyl substitution at C-13 has been shown to be crucial for NF-κB inhibitory activity. [See search result 17 from first search].

Impact of Specific Structural Moieties on Biological Responses

The biological activities of quassinoids, including Bruceanic acid C, are highly dependent on their intricate chemical structures. Structure-activity relationship (SAR) studies across various quassinoids have identified several key moieties that significantly influence their biological responses, particularly their antineoplastic and anti-protozoal activities.

Key Structural Features and Their Impact:

α,β-Unsaturated Ketol Group at C-1 and C-2: The presence of an α,β-unsaturated ketol group at positions 1 and 2 of the quassinoid skeleton is a critical feature associated with antineoplastic activity, as observed in compounds like bruceantin.

C-15 Side Chain: The nature of the side chain at the C-15 position plays a significant role in the biological activity of quassinoids, influencing their ability to inhibit eukaryotic protein synthesis and exhibit antitrypanosomal effects. chemfaces.comchemfaces.com

A Ring Modifications: Alterations to the A ring of the quassinoid structure also impact their biological activity, including their capacity to inhibit protein synthesis. chemfaces.com

Hydroxyl Groups: The presence and position of free hydroxyl groups are crucial for activity. For instance, free hydroxyl groups at positions C-3, C-11, and C-12 are essential for antitrypanosomal activity against Trypanosoma evansi, with the C-11 and C-12 hydroxyl groups being more important than the enolic hydroxyl group at C-3. chemfaces.com

Sugar Moiety: The presence or absence of a sugar moiety can influence the activity of quassinoids, especially in their role as inhibitors of eukaryotic protein synthesis. chemfaces.com

Epoxymethano Bridge: The existence of an epoxymethano bridge is another structural element that affects the translation inhibition capabilities of quassinoids. chemfaces.com

Biological Activities and Related Findings:

Quassinoids, as a class, exhibit potent biological activities. Bruceantin, a well-studied quassinoid from Brucea antidysenterica, has shown marked amoebicidal activity against Entamoeba histolytica and significant anti-cancer activities, primarily attributed to its ability to inhibit protein synthesis by interfering at the peptidyl transferase site.

While specific detailed cytotoxicity data for Bruceanic acid C itself were not explicitly found in the provided snippets, its isolation alongside other active bruceanic acids suggests similar properties. For example, Bruceanic acid A demonstrated cytotoxicity against KB and TE671 tumor cells, and Bruceanic acid D showed cytotoxicity against P-388 lymphocytic leukemia cells. nih.gov This indicates that the core quassinoid structure, shared by Bruceanic acid C, contributes to these cytotoxic effects.

The following table summarizes the impact of specific structural moieties on the biological responses of quassinoids, drawing from detailed research findings on various compounds within this class:

| Structural Moiety / Feature | Impact on Biological Response | Relevant Activity | Source |

| α,β-Unsaturated Ketol Group (C-1, C-2) | Essential for activity | Antineoplastic | |

| C-15 Side Chain Nature | Influences activity | Protein synthesis inhibition, Antitrypanosomal | chemfaces.comchemfaces.com |

| A Ring Modifications | Affects activity | Protein synthesis inhibition | chemfaces.com |

| Free Hydroxyl Groups (C-3, C-11, C-12) | Essential for activity (C-11, C-12 more critical than C-3) | Antitrypanosomal | chemfaces.com |

| Presence/Absence of Sugar Moiety | Influences activity | Protein synthesis inhibition | chemfaces.com |

| Epoxymethano Bridge | Affects activity | Translation inhibition | chemfaces.com |

The ongoing research into the structure-activity relationships of quassinoids continues to provide valuable insights into the mechanisms underlying their diverse pharmacological effects, paving the way for potential therapeutic applications.

Biological and Pharmacological Research on Bruceanic Acid C in Vitro and Preclinical Mechanistic Studies

Antiproliferative and Antitumor Activities of Bruceanic Acid C

Bruceanic acid C is recognized as a cytotoxic quassinoid. However, comprehensive and specific in vitro cytotoxicity data, such as IC50 values, for Bruceanic acid C across a broad panel of cancer cell lines, including lymphocytic leukemia cell lines (e.g., P-388, CCRF-CEM) and solid tumor cell lines (e.g., KB, TE671, MCF-7, A549, HCT116), are not explicitly detailed in the available search results. Research in this area has often focused on other related quassinoids from Brucea species.

Cytotoxicity in Diverse Cancer Cell Lines

Although specific data for Bruceanic acid C against lymphocytic leukemia cell lines like P-388 and CCRF-CEM are not detailed, other compounds from the Brucea genus have shown activity. For instance, Bruceanic acid D has been reported to exhibit cytotoxicity against P-388 lymphocytic leukemia cells nih.gov. Similarly, crude extracts of Brucea antidysenterica leaves (BAL) have demonstrated cytotoxicity against CCRF-CEM leukemia cells, with IC50 values around 17.42 µg/mL. However, these findings pertain to other compounds or extracts, not specifically Bruceanic acid C.

Specific IC50 values for Bruceanic acid C against solid tumor cell lines such as KB, TE671, MCF-7, A549, and HCT116 are not explicitly provided in the search results. In contrast, Bruceanic acid A, another quassinoid from Brucea antidysenterica, has been shown to exhibit cytotoxicity against KB and TE671 tumor cells. Other quassinoids, like bruceine D, have demonstrated inhibitory effects on the viability of A549 cells chem960.com. The plant's extracts have also displayed cytotoxic effects against MCF-7 and A-549 cell lines. However, direct data for Bruceanic acid C against these specific solid tumor cell lines is not available.

Given the absence of specific IC50 data for Bruceanic acid C in the provided search results, no data table can be generated for its cytotoxicity in diverse cancer cell lines.

Detailed research findings on the effects of Bruceanic acid C specifically on multi-drug resistant cancer cell lines are not available in the provided search results. Nonetheless, the broader context of Brucea antidysenterica and its constituents suggests potential against drug-resistant phenotypes. Extracts from Brucea antidysenterica have shown antiproliferative activities against various models of drug-resistant cancer cells, including HCT116 p53-/- colon adenocarcinoma cells and MDA-MB-231-BCRP breast adenocarcinoma cells. Other quassinoids, such as bruceine D, have been investigated for their ability to overcome multidrug resistance in cancer.

Solid Tumor Cell Lines (e.g., KB, TE671, MCF-7, A549, HCT116)

Mechanisms of Cancer Cell Growth Inhibition

Specific mechanistic studies detailing how Bruceanic acid C inhibits cancer cell growth are not explicitly provided in the available literature. However, the general class of quassinoids, to which Bruceanic acid C belongs, is known to exert its antitumor effects through various mechanisms.

While direct evidence for cell cycle arrest induction by Bruceanic acid C is not available in the provided search results, related quassinoids from Brucea species have been shown to induce this effect. For example, bruceantin (B1667948) has been reported to induce cell cycle arrest, cell death, and apoptosis in multiple myeloma cancer stem cells. Similarly, bruceine D has been demonstrated to induce cell cycle arrest in pancreatic cancer cells and human chronic myeloid leukemia K562 cells chem960.com. These findings suggest that cell cycle modulation is a common mechanism among active quassinoids derived from Brucea, but this specific mechanism has not been detailed for Bruceanic acid C in the provided information.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

While the induction of apoptosis is a recognized anticancer mechanism for various quassinoids derived from Brucea species, specific detailed studies elucidating the apoptosis induction pathways (such as caspase activation or the mitochondrial pathway) directly attributed to Bruceanic acid C are not extensively documented in the available research. Other quassinoids, like bruceine B, have been shown to induce apoptosis in a caspase-3-dependent manner. frontiersin.org Similarly, bruceine D has been reported to induce mitochondria-dependent cell apoptosis. frontiersin.org However, these findings are not directly transferable to Bruceanic acid C without specific experimental evidence.

Table 1: Apoptosis Induction Pathways

| Pathway/Mechanism | Specific Findings for Bruceanic Acid C |

| Caspase Activation | No specific data found. |

| Mitochondrial Pathway | No specific data found. |

| General Apoptosis Induction | No specific data found. |

Autophagy Modulation

Table 2: Autophagy Modulation

| Aspect of Autophagy Modulation | Specific Findings for Bruceanic Acid C |

| Autophagy Induction | No specific data found. |

| Autophagy Inhibition | No specific data found. |

Inhibition of Cell Migration and Invasion

The ability to inhibit cell migration and invasion is a crucial anticancer property observed in various compounds from Brucea species. While Brucea javanica extracts have been reported to inhibit migration and invasion researchgate.net, and other quassinoids like brusatol (B1667952) and bruceine D have demonstrated these effects frontiersin.org, specific studies detailing the inhibition of cell migration and invasion solely by Bruceanic acid C are not extensively reported.

Table 3: Inhibition of Cell Migration and Invasion

| Effect | Specific Findings for Bruceanic Acid C |

| Inhibition of Cell Migration | No specific data found. |

| Inhibition of Cell Invasion | No specific data found. |

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. Suppression of angiogenesis is a target for anticancer therapies. While Brucea javanica extracts are known to restrain angiogenesis researchgate.net, specific research focusing on the angiogenesis-suppressing activity of Bruceanic acid C is not detailed in the provided information.

Table 4: Angiogenesis Suppression

| Effect | Specific Findings for Bruceanic Acid C |

| Angiogenesis Suppression | No specific data found. |

Molecular Targets and Signaling Pathways Modulated by Bruceanic Acid C

While Bruceanic acid C is recognized for its cytotoxic effects nih.gov, detailed information on its specific molecular targets and the signaling pathways it modulates is not widely available in the current research. The broader category of "acidic metabolites" from Brucea has shown cytotoxic effects. nih.gov However, the precise mechanisms for Bruceanic acid C remain to be fully elucidated.

Table 5: Molecular Targets and Signaling Pathways

| Molecular Target/Pathway | Specific Findings for Bruceanic Acid C |

| General Molecular Targets | No specific data found. |

| General Signaling Pathways | No specific data found. |

Protein Synthesis Inhibition Mechanisms (e.g., Peptidyl Transferase Site Interference)

Inhibition of protein synthesis is a known mechanism of action for some quassinoids, such as bruceantin, which interferes with the peptidyl transferase site. nih.gov However, there is no specific research directly linking Bruceanic acid C to protein synthesis inhibition or interference with the peptidyl transferase site.

Table 6: Protein Synthesis Inhibition Mechanisms

| Mechanism | Specific Findings for Bruceanic Acid C |

| Protein Synthesis Inhibition | No specific data found. |

| Peptidyl Transferase Site Interference | No specific data found. |

PI3K/Akt/mTOR Pathway Regulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, apoptosis, and angiogenesis. frontiersin.org While other quassinoids from Brucea species, such as brusatol and bruceine D, have been shown to modulate the PI3K/Akt/mTOR pathway frontiersin.orgresearchgate.net, specific studies detailing the regulation of this pathway by Bruceanic acid C are not reported in the available literature.

Table 7: PI3K/Akt/mTOR Pathway Regulation

| Pathway Regulation | Specific Findings for Bruceanic Acid C |

| PI3K/Akt/mTOR Regulation | No specific data found. |

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immune responses, and cell survival. Studies on Brucea javanica have indicated its ability to inhibit the NF-κB pathway researchgate.net. For instance, other quassinoids from Brucea javanica, such as Bruceine D, have been shown to suppress NF-κB activation frontiersin.org. Similarly, Brusatol, another major quassinoid from the plant, modulates the PI3K/Akt/NF-κB pathway, contributing to its anti-cancer effects frontiersin.orgresearchgate.net. Brucea javanica oil emulsion has also demonstrated anti-inflammatory effects by suppressing NF-κB activation nih.gov. While these findings highlight the potential for quassinoids from Brucea species to modulate NF-κB, specific research detailing the direct involvement of Bruceanic acid C in NF-κB signaling modulation is limited in the current literature.

Nrf2-Notch1 Pathway Interaction

The Nrf2 (nuclear factor erythroid 2-related factor 2) and Notch1 signaling pathways are critical for cellular adaptive responses to stress, cell fate determination, and tissue regeneration, with known interactions between them nih.govnih.govencyclopedia.pub. The Brucea javanica plant extract has been reported to inhibit the Nrf2-Notch1 pathway researchgate.net. Brusatol, another quassinoid from Brucea javanica, has been shown to enhance chemotherapy efficacy via the Nrf2 signaling pathway and inhibit STAT3 and Nrf2 pathways frontiersin.org. Although the Nrf2-Notch1 axis is a recognized target for compounds from Brucea javanica, specific data on the direct interaction or modulation by Bruceanic acid C within this pathway are not explicitly detailed in the reviewed studies.

STAT3 and JAK2/STAT3 Signaling Modulation

p38α MAPK and PFKFB4/GSK3β Signaling Activation

The p38α Mitogen-Activated Protein Kinase (MAPK) pathway and the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4)/Glycogen (B147801) Synthase Kinase 3 beta (GSK3β) signaling axis are involved in cell growth, metabolism, and apoptosis frontiersin.orgtandfonline.com. Research on Brucea javanica quassinoids indicates their influence on these pathways. Bruceine A, for instance, has been shown to activate p38α MAPK signaling and induce cell growth inhibition and apoptosis via the PFKFB4/GSK3β pathway in pancreatic cancer cells frontiersin.orgtandfonline.com. PFKFB4 is a bifunctional metabolic enzyme that stimulates glycolysis, and GSK3β is a key regulator of glycogen synthesis frontiersin.org. Bruceine D has also been reported to attenuate the redox-sensitive p38-MAPK pathway frontiersin.org. However, specific studies demonstrating the direct activation of p38α MAPK or modulation of PFKFB4/GSK3β signaling solely by Bruceanic acid C are not explicitly detailed in the reviewed sources.

Generation of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are signaling molecules that, at controlled levels, participate in physiological processes, but their excessive generation can lead to oxidative stress and cellular damage encyclopedia.pubresearchgate.netnih.gov. The Brucea javanica plant has been reported to trigger the generation of ROS, which is linked to the activation of mitochondrial apoptosis pathways researchgate.net. ROS are naturally produced as by-products of cellular aerobic metabolism, particularly by mitochondrial respiration and various enzymes like NADPH oxidases encyclopedia.pubnih.govnih.gov. While the plant extract induces ROS, specific research detailing the direct generation of reactive oxygen species by Bruceanic acid C as an isolated compound is not explicitly provided in the available literature.

Expression Modulation of Cell Survival and Apoptotic Proteins (e.g., p53, p21, Bax, Bcl-2)

Modulation of cell survival and apoptotic proteins, such as p53, p21, Bax, and Bcl-2, is a key mechanism in anti-cancer activity. The Brucea javanica plant and its derived peptides have been shown to induce apoptosis by upregulating p21, p53, and Bax, while downregulating Bcl-2 researchgate.net. p53 is known to induce apoptosis by activating the Bax gene, which in turn interacts with Bcl-2 mdpi.com. Many other natural compounds, including various flavonoids, have been extensively studied for their ability to modulate the expression of these proteins, leading to apoptosis mdpi.comnih.govresearchgate.net. While these effects are observed with Brucea javanica constituents, specific studies directly demonstrating the modulation of p53, p21, Bax, or Bcl-2 expression solely by Bruceanic acid C are not explicitly detailed in the reviewed literature.

Inhibition of Matrix Metalloproteinases (MMPs), VEGF, COX-2, PGE2

Matrix Metalloproteinases (MMPs), Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-2 (COX-2), and Prostaglandin (B15479496) E2 (PGE2) are crucial factors involved in tumor progression, angiogenesis, and inflammation mdpi.comnih.gov. The Brucea javanica plant has been reported to inhibit the expression of MMPs, VEGF, COX-2, and PGE2 researchgate.net. COX-2 activity leads to PGE2 production, which can increase VEGF synthesis, thereby promoting angiogenesis researchgate.netresearchgate.net. Inhibition of the COX-2/PGE2 axis may enhance the efficacy of VEGF-targeted therapies mdpi.com. While the broad inhibitory effects on these targets are attributed to Brucea javanica and its constituents, specific research directly linking Bruceanic acid C to the inhibition of MMPs, VEGF, COX-2, or PGE2 is not explicitly detailed in the available literature.

Other Biological Activities of Bruceanic Acid C and Related Analogs

Quassinoids, as a class of degraded triterpenes, exhibit a broad spectrum of biological activities, including antiprotozoal, anti-inflammatory, antiviral, and anticomplement effects. nih.govthegoodscentscompany.comscienceopen.comoaepublish.com Research into these properties provides insights into the potential therapeutic applications of Bruceanic acid C.

Anti-inflammatory Effects

The anti-inflammatory potential of quassinoids, including those from Brucea javanica, has been investigated. nih.govscienceopen.comwikidata.org Studies on Brucea javanica oil emulsion (BJOE), which contains various quassinoids, have shown notable anti-inflammatory effects in murine models of ulcerative colitis. sci-hub.se These effects are attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). wikidata.orgsci-hub.se Furthermore, BJOE has been observed to induce the production of the anti-inflammatory cytokine interleukin-10 (IL-10) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. wikidata.orgsci-hub.se While Bruceanic acid C is a quassinoid from these sources, specific mechanistic studies or direct quantitative data on its isolated anti-inflammatory effects are not explicitly provided in the search results. Other quassinoids, such as bruceoside B, have been shown to inhibit nitric oxide release and inflammatory cytokines in activated macrophages. scienceopen.com

Antiviral Properties

Bruceanic acid C has been identified as possessing antiviral activity. In studies evaluating quassinoids isolated from Brucea javanica for their inhibitory effects on pepper mottle virus (PepMoV), Bruceanic acid C (referred to as "compound 3" in some studies) demonstrated potent inactivation effects in systemic host plants. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 10 µM and a protective effect at a concentration of 40 µM against PepMoV. nih.gov This indicates its capacity to interfere with viral proliferation in plant systems.

Table 1: Antiviral Activity of Bruceanic Acid C

| Target Virus | Activity Type | Minimum Inhibitory Concentration (MIC) | Protective Effect Concentration | Reference |

| Pepper Mottle Virus (PepMoV) | Inactivation | 10 µM | 40 µM | nih.gov |

Anticomplement Activity

Bruceanic acid C is among the quassinoids isolated from the seeds of Brucea javanica that have been reported to exhibit anticomplement activities. nih.govthegoodscentscompany.com The anticomplement activity refers to the ability of a compound to inhibit the complement system, a part of the innate immune system that plays a crucial role in host defense but can also contribute to inflammatory and autoimmune diseases when dysregulated. nih.govthegoodscentscompany.com While the specific mechanisms or quantitative data for Bruceanic acid C's anticomplement activity are not detailed in the provided information, its inclusion in studies highlighting this property for Brucea javanica quassinoids underscores its potential in immunomodulation. nih.govthegoodscentscompany.com

Advanced Research Methodologies and Future Perspectives for Bruceanic Acid C Studies

Integration of Omics Technologies in Mechanistic Research

Omics technologies, which involve the comprehensive analysis of biological molecules, provide a holistic view of cellular processes and responses to chemical compounds. These approaches are instrumental in uncovering the intricate molecular mechanisms underlying the effects of natural products like Bruceanic acid C.

Transcriptomics, the study of RNA transcripts, and proteomics, the large-scale study of proteins, are pivotal in identifying potential drug targets and understanding disease mechanisms at a molecular level. By analyzing changes in gene expression (transcriptomics) and protein abundance, modifications, and interactions (proteomics), researchers can pinpoint cellular pathways affected by a compound lookchem.comchem960.comchem960.com.

In the context of natural products, transcriptomic analysis can reveal how a compound alters gene expression profiles, providing insights into its mode of action and potential therapeutic pathways lookchem.com. For instance, integrated transcriptomic and metabolomic analyses have been applied to other quassinoid-producing plants, such as Eurycoma longifolia, to understand how growth conditions influence the production of these bioactive compounds and their metabolic pathways. While specific transcriptomic studies directly identifying targets for Bruceanic acid C are not widely reported, the methodology is highly applicable.

Proteomics plays a complementary role by directly examining the proteins, which are the ultimate effectors of cellular processes chem960.comchem960.com. Chemical proteomics, for example, can identify unknown targets of compounds within complex biological matrices, utilizing both probe and non-probe modalities chem960.com. Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) have been used in proteomic profiling systems to compare protein expression similarities among test compounds, aiding in target identification. Mass spectrometry-based structural proteomics offers deep insights into drug-protein interactions for target identification and validation, revealing on- and off-target binding events chem960.com. The application of these advanced proteomic methods could elucidate the direct protein targets of Bruceanic acid C, providing a clearer picture of its molecular interactions.

Metabolomics involves the comprehensive study of metabolites within a biological system, offering a snapshot of the cellular metabolic state and its responses to perturbations. By analyzing the complete set of small-molecule metabolites, researchers can identify metabolic pathways that are altered by a compound, thereby revealing its mechanism of action and potential therapeutic effects.

For quassinoids, including those from Brucea javanica (the source of Bruceanic acid C), metabolomic analyses have been employed to understand their distribution and the impact of various factors on their production. For example, studies on Ailanthus altissima, another quassinoid-producing plant, have used metabolomic data to elucidate early steps in quassinoid biosynthesis. The detection of Bruceanic acid C through LC-MS profiling indicates its amenability to metabolomic studies. Pathway analysis, often performed using tools like MetaboAnalyst, helps to understand which biological pathways are involved in response to a disease phenotype or drug treatment chem960.com. While direct metabolomic pathway analysis specifically for Bruceanic acid C is not extensively detailed in current literature, the methodologies are well-established for analyzing quassinoids and can be applied to understand its metabolic impact and associated pathways.

Transcriptomics and Proteomics for Target Identification

Computational Approaches in Bruceanic Acid C Research

Computational chemistry and bioinformatics provide cost-effective and rapid methods for predicting the interactions of chemical compounds with biological targets, guiding experimental research, and optimizing lead compounds.

In silico molecular docking is a computational method used to predict the preferred orientation of a ligand (like Bruceanic acid C) when bound to a protein target, aiming to achieve a stable complex with minimum free binding energy. This technique helps in understanding the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) and predicting binding affinities.

However, a significant challenge for Bruceanic acid C specifically is the availability of its 3D structural data for docking simulations. Some studies explicitly state that "3D representations for bruceanic acids B, C, and D are not available" for in silico molecular docking, or that "conformer generation were disallowed because of too many undefined stereo centers" for related compounds like Bruceanic acid A. This limitation currently hinders direct molecular docking studies for Bruceanic acid C.

Despite this, molecular docking has been successfully applied to other quassinoids and Brucea javanica compounds. For example, in silico studies on Brucea javanica compounds as potential inhibitors of influenza A H5N1 neuraminidase reported binding energies for compounds like bruceoside C (-10.53 kcal/mol), bruceantinol (B162264) (-8.93 kcal/mol), and bruceantine (-8.64 kcal/mol). These examples demonstrate the utility of molecular docking for related quassinoids, and as 3D structural data for Bruceanic acid C becomes available, this methodology will be crucial for predicting its binding to various biological targets.

Table 1: Illustrative Molecular Docking Binding Energies for Related Brucea javanica Quassinoids against Influenza A H5N1 Neuraminidase

| Compound Name | Binding Energy (kcal/mol) |

| Bruceoside C | -10.53 |

| Bruceantinol | -8.93 |

| Bruceantine | -8.64 |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the physicochemical properties or structural attributes of chemical compounds and their biological activities. QSAR models are valuable for predicting the activity of new compounds and for optimizing lead structures by identifying the structural features responsible for a particular biological effect.

QSAR studies have been conducted on various quassinoids. For instance, QSAR analyses have been performed on 42 quassinoids against Plasmodium falciparum and 21 against human KB cells, as well as 17 against Entamoeba histolytica, to determine their structure-activity relationships. While specific QSAR models for Bruceanic acid C are not detailed in the provided search results, the general applicability of QSAR to quassinoids suggests its potential for understanding and predicting the biological activities of Bruceanic acid C based on its structural features once sufficient activity data is accumulated. This approach can guide the design of novel derivatives with improved properties.

In Silico Molecular Docking for Target Binding Affinity Prediction

Challenges and Opportunities in Bruceanic Acid C Research

Research into Bruceanic acid C, like many complex natural products, faces several challenges but also presents significant opportunities for future advancements.

Challenges:

Limited Direct Data: A primary challenge is the relative scarcity of specific, detailed research findings focusing solely on Bruceanic acid C, particularly in advanced 'omics' and computational studies. Many studies discuss Brucea species or broader classes of quassinoids, making it necessary to extrapolate findings.

Structural Complexity: The intricate chemical structure of Bruceanic acid C and other quassinoids can pose challenges for synthesis, structural elucidation, and the generation of 3D models required for computational studies like molecular docking.

Mechanism Elucidation: Despite ongoing research into Brucea javanica and its metabolites, a comprehensive understanding of the pharmacological mechanisms of action for many of its individual compounds, including Bruceanic acid C, has yet to be fully established.

Clinical Translation: There is a general lack of comprehensive literature summarizing clinical research on the traditional and modern applications of Brucea javanica and its isolated compounds, highlighting a gap in translating preclinical findings to clinical evidence.

Opportunities:

Targeted 'Omics' Studies: The increasing accessibility and sophistication of 'omics' technologies offer a significant opportunity to conduct dedicated transcriptomic, proteomic, and metabolomic studies on cells or organisms treated with Bruceanic acid C. This would enable the direct identification of its molecular targets and the elucidation of affected biological pathways.

Advanced Computational Modeling: As computational tools evolve and more structural data becomes available (e.g., through advanced spectroscopic techniques or computational predictions of 3D structures), molecular docking and QSAR modeling can be more effectively applied to Bruceanic acid C. This would allow for the prediction of its binding affinities to various targets and the rational design of more potent and selective derivatives.

Structure-Activity Relationship Elucidation: Comprehensive QSAR studies specifically tailored to Bruceanic acid C and its synthetic or natural analogs could provide invaluable insights into the key structural features driving its biological activities, facilitating lead optimization and drug design.

Integration of Multi-Omics and AI: The integration of multi-omics data with artificial intelligence and machine learning algorithms presents an opportunity for a more comprehensive and predictive understanding of Bruceanic acid C's biological effects, potentially accelerating drug discovery efforts.

Exploration of Diverse Bioactivities: While quassinoids are often studied for their anti-tumor properties, future research can explore other potential bioactivities of Bruceanic acid C suggested by broader Brucea research, such as anti-inflammatory or anti-malarial effects, using advanced methodologies.

By addressing the current challenges with a strategic application of advanced research methodologies, future studies on Bruceanic acid C can unlock its full therapeutic potential and contribute significantly to natural product-based drug discovery.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of Bruceanic acid C?

Bruceanic acid C’s structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve its polycyclic framework and esterification patterns. X-ray crystallography is preferred for absolute stereochemical determination, though its limited crystallinity may require derivatization. Comparative analysis with related compounds (e.g., Bruceanic acids A and B) helps identify substituent effects .

Q. How is cytotoxicity evaluated for Bruceanic acid C in vitro?

Standard protocols involve dose-response assays (e.g., 24-72 hr exposure) using human carcinoma cell lines (e.g., KB, COLO-205). Cell viability is quantified via MTT or resazurin assays. IC₅₀ values are calculated with statistical software (e.g., GraphPad Prism), and results are normalized to positive controls (e.g., doxorubicin). Dosages typically range from 0.1–500 µg/mL, with activity thresholds set at ≥50% inhibition .

Q. What experimental controls are critical in Bruceanic acid C bioactivity studies?

Include solvent-only controls (e.g., DMSO), untreated cell controls, and reference compounds with known mechanisms (e.g., paclitaxel for microtubule disruption). Replicate experiments ≥3 times to assess inter-assay variability. Purity validation (HPLC ≥95%) and sterility testing are mandatory to exclude confounding effects .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between studies be resolved?

Meta-analyses should account for variables like cell passage number, culture conditions, and compound purity. Cross-validation using orthogonal assays (e.g., apoptosis markers, caspase activation) clarifies mechanism-specific effects. Structural integrity checks (e.g., LC-MS post-assay) confirm compound stability .

Q. What computational strategies address the lack of 3D structural data for Bruceanic acid C?

Homology modeling using quassinoid templates (e.g., Bruceantin) can approximate its conformation. Molecular dynamics simulations (e.g., GROMACS) assess flexibility of undefined stereocenters (e.g., C-15 ester). Docking scores should be interpreted cautiously and validated with mutagenesis or SAR studies .

Q. How does C-15 esterification influence Bruceanic acid C’s SAR?

Synthetic modification of the C-15 β-hydroxyl group (e.g., esterification with short-chain fatty acids) enhances lipophilicity and membrane permeability. Comparative assays using analogues (e.g., methyl esters) reveal that bulkier esters reduce cytotoxicity, likely due to steric hindrance in target binding .

Q. What statistical methods validate dose-dependent activity in heterogeneous cell populations?

Non-parametric tests (e.g., Kruskal-Wallis) account for non-normal distributions. Bootstrapping estimates confidence intervals for IC₅₀ values. Cluster analysis identifies subpopulations with differential sensitivity, reducing Type I errors in heterogeneous samples .

Q. How can Bruceanic acid C’s pharmacokinetics be optimized for in vivo models?

Nanoformulation (e.g., liposomal encapsulation) improves bioavailability. Pharmacokinetic profiling (plasma t½, AUC) in rodents guides dosing schedules. Toxicity screens (ALT/AST levels, histopathology) precede efficacy trials in xenograft models .

Q. What metabolomic approaches identify plant-source variability in Bruceanic acid C yield?

LC-HRMS-based metabolomics compares Brucea antidysenterica accessions. Multivariate analysis (PCA, OPLS-DA) correlates environmental factors (soil pH, altitude) with biosynthesis gene expression (e.g., terpenoid synthases). CRISPR-edited plant lines validate pathway regulation .

Q. How can reproducibility challenges in Bruceanic acid C studies be mitigated?

Share raw spectral data (NMR, MS) and cell-line authentication reports via repositories (e.g., Zenodo). Adopt FAIR principles for experimental protocols. Collaborative ring trials across labs standardize bioassays and analytical methods .

Methodological Tables

Table 1. Key Cytotoxicity Studies on Bruceanic Acid C

| Cell Line | IC₅₀ (µg/mL) | Assay Type | Reference Source |

|---|---|---|---|

| KB (Oral Cancer) | 5.50 | MTT | |

| COLO-205 | 0.44* | Resazurin | |

| TE671 | 5.50 | MTT | |

| *Value in µmol/L; converted using molecular weight. |

Table 2. Computational Challenges and Solutions

| Issue | Strategy | Tools/Software |

|---|---|---|

| Undefined stereocenters | Homology modeling | MODELLER, SWISS-MODEL |

| Missing 3D conformers | Molecular dynamics simulations | GROMACS, AMBER |

| Docking reliability | Free energy perturbation (FEP) | Schrödinger Suite |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.